N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (CAS: VC15285640, molecular formula: C₁₉H₂₄N₂O₅, molecular weight: 360.4 g/mol) is a structurally complex synthetic organic compound. Its architecture integrates three key moieties:
- Morpholin-4-yl group: A six-membered morpholine ring with one oxygen and one nitrogen atom, enhancing solubility and enabling hydrogen bonding.
- 4-Methoxyphenoxy acetamide: A phenoxy group substituted with a methoxy (–OCH₃) group at the para position, linked to an acetamide backbone.
This compound is synthesized via multi-step reactions, including furan-morpholine intermediate formation, etherification of 4-methoxyphenol with chloroacetic acid, and coupling of intermediates .
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O5/c1-23-15-4-6-16(7-5-15)26-14-19(22)20-13-17(18-3-2-10-25-18)21-8-11-24-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22) |
InChI Key |
LPZFRBVPBHCBNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and morpholin-4-yl intermediates, followed by their coupling with 2-(4-methoxyphenoxy)acetamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the methoxy group may produce a hydroxyl derivative.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide. The compound's structure suggests potential activity against various cancer cell lines.
- Mechanism of Action : Compounds with similar structures have been shown to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, they may interact with the epidermal growth factor receptor (EGFR) or other kinases, leading to reduced tumor growth and metastasis .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
- Case Study : A study highlighted that compounds designed with similar scaffolds exhibited varying degrees of COX-II inhibition, suggesting that modifications in the chemical structure could enhance anti-inflammatory potency .
Neuroprotective Effects
Emerging research suggests that compounds containing morpholine and furan may offer neuroprotective benefits. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress.
- Anticancer Studies :
- COX Inhibition :
- Neuroprotection :
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The uniqueness of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide lies in its hybrid structure, combining features from multiple pharmacologically relevant classes. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholine group enhances water solubility compared to analogs with alkylamines (e.g., dimethylamino) .
- Lipophilicity: The 4-methoxyphenoxy group increases polarity relative to methyl- or halogen-substituted phenoxy derivatives (e.g., 4-chlorophenoxy) .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 396.87 g/mol |
| Molecular Formula | C19H24N2O5 |
| LogP | 1.4034 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.958 Ų |
The presence of a furan ring, morpholine moiety, and methoxyphenoxy group suggests diverse interactions with biological targets, enhancing its therapeutic potential .
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. Specifically, studies suggest that these compounds may act as sigma-1 receptor antagonists, which are promising targets for treating neuropathic pain and other neurological disorders. The anti-hyperalgesic effects observed in related compounds imply that this compound may also possess similar therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Starting from appropriate precursors, the furan ring is synthesized under controlled conditions.
- Morpholine Attachment : The morpholine moiety is introduced through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves coupling the methoxyphenoxy group with the morpholine-furan structure to yield the target compound.
Each step requires optimization of reaction conditions to ensure high yields and purity of the final product.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Sigma Receptor Interaction : Preliminary studies suggest that this compound may interact with sigma receptors, influencing pain pathways. Further pharmacological studies are necessary to elucidate the precise mechanisms of action and potential side effects associated with these interactions.
- Antibacterial Activity : Related furan derivatives have shown broad antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline in certain cases . This highlights the potential for developing new antibacterial agents based on this compound's structure.
- Comparative Analysis with Similar Compounds :
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2-morpholin-4-ylethyl)-2-naphthyloxyacetamide | Contains naphthalene instead of furan | Potentially different receptor affinity |
| 3-[4-(furan-3-yl)-phenoxy]-N-methylpropanamide | Features a phenoxy group without morpholine | Different pharmacokinetic properties |
| 1-[3-(methoxyphenyl)-1H-pyrazol] acetamide | Lacks furan and morpholine but retains acetamide | Distinct mechanism of action |
This table illustrates how structural variations can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
